molecular formula C11H16N6 B1488599 1-(7-Ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine CAS No. 2097993-64-9

1-(7-Ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine

Cat. No.: B1488599
CAS No.: 2097993-64-9
M. Wt: 232.29 g/mol
InChI Key: QFCHFWKZAPFUGO-UHFFFAOYSA-N
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Description

1-(7-Ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine is a useful research compound. Its molecular formula is C11H16N6 and its molecular weight is 232.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(7-Ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(7-Ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(7-ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6/c1-2-9-5-10(16-4-3-8(12)6-16)17-7-13-15-11(17)14-9/h5,7-8H,2-4,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCHFWKZAPFUGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=NN=CN2C(=C1)N3CCC(C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(7-Ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. The compound binds to the ATP-binding site of CDK2, thereby preventing its activation and subsequent phosphorylation of target proteins. This interaction leads to cell cycle arrest and apoptosis in cancer cells.

Cellular Effects

1-(7-Ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been reported to inhibit the extracellular signal-regulated kinase (ERK) signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. This inhibition leads to reduced cell proliferation, induction of apoptosis, and cell cycle arrest in cancer cells.

Molecular Mechanism

The molecular mechanism of 1-(7-Ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the ATP-binding site of CDK2, inhibiting its activity and preventing the phosphorylation of downstream targets. Additionally, it inhibits the ERK signaling pathway by binding to key components such as c-Raf and MEK1/2, leading to decreased phosphorylation and activation of ERK1/2. These interactions result in altered gene expression, reduced cell proliferation, and induction of apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(7-Ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that the compound maintains its inhibitory effects on CDK2 and the ERK signaling pathway, leading to sustained cell cycle arrest and apoptosis in cancer cells. Prolonged exposure to the compound may result in adaptive cellular responses, such as upregulation of compensatory signaling pathways.

Transport and Distribution

Within cells and tissues, 1-(7-Ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. The compound is known to accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects. Its distribution within cells is influenced by factors such as membrane permeability and binding affinity to intracellular targets.

Subcellular Localization

The subcellular localization of 1-(7-Ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and signaling molecules. It may also be transported to specific subcellular compartments, such as the nucleus, where it can influence gene expression and other nuclear processes. Post-translational modifications and targeting signals may direct the compound to specific organelles or compartments within the cell.

Biological Activity

1-(7-Ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article reviews the current understanding of its biological activity, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a triazolo-pyrimidine core structure, which is known for its diverse pharmacological activities. The presence of the pyrrolidine moiety further enhances its biological profile.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds within the triazolo[4,3-a]pyrimidine class. For instance, a study evaluated various derivatives for their efficacy against the Chikungunya virus. The most promising derivative exhibited an EC50 value of 38 μM with a high safety margin (CC50 > 300 μM) against normal and cancer cell lines (MCF7 and MDAMB231) .

Table 1: Antiviral Activity of Selected Triazolo-Pyrimidine Derivatives

CompoundEC50 (μM)CC50 (μM)Cell Line Tested
14e38>300MCF7, MDAMB231
14f10068MCF7
14a183-MCF7
14c136-MCF7

Antitumor Activity

The compound's derivatives have also been evaluated for antitumor activity. A series of new [1,2,4]triazolo[4,3-a]pyrimidine derivatives demonstrated significant antiproliferative effects against breast cancer cell lines (MDA-MB-231 and MCF-7). Notably, compounds with IC50 values as low as 17.83 μM were reported, indicating strong activity compared to standard treatments like Cisplatin .

Table 2: Antitumor Activity of Selected Triazolo-Pyrimidine Derivatives

CompoundIC50 (μM)Cell Line Tested
4c17.83MDA-MB-231
4j19.73MCF-7
Cisplatin-Reference

The mechanisms through which these compounds exert their biological effects are under investigation. Preliminary studies suggest that triazolo-pyrimidines may induce apoptosis in cancer cells and exhibit antibacterial properties through DNA photocleavage activity . The specific pathways remain to be elucidated through further research involving docking studies and cell cycle analysis.

Case Studies

  • Chikungunya Virus : A study conducted on a series of triazolo[4,3-a]pyrimidines demonstrated that compound 14e effectively inhibited viral replication with minimal cytotoxicity .
  • Breast Cancer : In vitro assays showed that selected triazolo-pyrimidines significantly inhibited the proliferation of breast cancer cell lines, suggesting potential for development into therapeutic agents .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(7-Ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine exhibit significant anticancer properties. For instance, studies on related triazolo-pyrimidine derivatives have shown promising results against various cancer cell lines:

CompoundCancer Cell Lines TestedIC50 Values
Compound 17lA549 (Lung), MCF-7 (Breast), HeLa (Cervical)0.98 µM, 1.05 µM, 1.28 µM respectively
Foretinib (Lead Compound)A54926.00 nM (c-Met), 2.6 µM (VEGFR-2)

The compound's mechanism involves inhibition of key signaling pathways associated with tumor growth and proliferation, making it a potential lead for further development as an anticancer agent .

Antimicrobial Properties

The structural characteristics of 1-(7-Ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine suggest potential antimicrobial activity. Related compounds have been studied for their efficacy against various bacterial and fungal strains, indicating that modifications in the triazole or pyrimidine rings can significantly influence antimicrobial potency .

Biological Target Interactions

Understanding how this compound interacts with biological targets is crucial for its application in drug development. Interaction studies are essential for elucidating the binding affinities and mechanisms of action.

P2X7 Receptor Modulation

Research has indicated that triazolo-pyrimidine derivatives can act as modulators of the P2X7 receptor, which is implicated in inflammation and pain pathways. This receptor's modulation could lead to novel therapeutic approaches for inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the effectiveness of related compounds in clinical settings:

  • Dual c-Met/VEGFR-2 Inhibitors : A study demonstrated that certain derivatives exhibited dual inhibitory activity against c-Met and VEGFR-2 kinases, which are critical in cancer progression .
  • Inflammation Models : Compounds structurally similar to 1-(7-Ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine have shown promise in reducing inflammation markers in preclinical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(7-Ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine
Reactant of Route 2
Reactant of Route 2
1-(7-Ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.